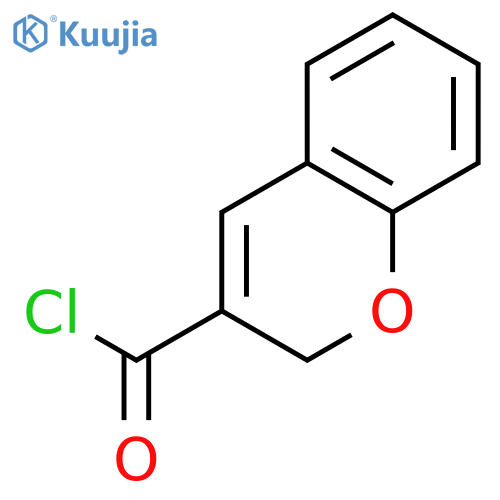Cas no 41873-72-7 (2H-1-Benzopyran-3-carbonylchloride)
2H-1-ベンゾピラン-3-カルボニルクロリドは、有機合成化学において重要な中間体として利用される化合物です。ベンゾピラン骨格にカルボニルクロリド基が結合した構造を持ち、高い反応性を示します。特に、求核試薬との反応によりアミドやエステルなどの誘導体を効率的に合成可能です。その高い純度と安定性から、医薬品や機能性材料の開発におけるキーインターメディエートとしての利用が期待されます。取り扱いには適切な保護具と換気が必要ですが、乾燥条件下で長期保存が可能な点も利点です。

41873-72-7 structure
商品名:2H-1-Benzopyran-3-carbonylchloride
2H-1-Benzopyran-3-carbonylchloride 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-3-carbonylchloride
- 2H-CHROMENE-3-CARBONYL CHLORIDE
- 3-2H-Benzopyranoylchlorid
- chlorure d'acide chromene carboxylique-3
- SCHEMBL16335219
- FT-0612477
- A918446
- DTXSID50380182
- MFCD03086174
- 41873-72-7
- 2H-CHROMENE-3-CARBONYLCHLORIDE
-
- MDL: MFCD03086174
- インチ: InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2
- InChIKey: RTKZPVOAMHWVCN-UHFFFAOYSA-N
- ほほえんだ: O=C(Cl)C(CO1)=CC2=C1C=CC=C2
計算された属性
- せいみつぶんしりょう: 194.01300
- どういたいしつりょう: 194.0134572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.344
- ゆうかいてん: 67℃
- ふってん: 309.6°Cat760mmHg
- フラッシュポイント: 115.1°C
- 屈折率: 1.593
- PSA: 26.30000
- LogP: 2.22780
2H-1-Benzopyran-3-carbonylchloride セキュリティ情報
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:

- リスク用語:R20/21/22; R34
2H-1-Benzopyran-3-carbonylchloride 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
2H-1-Benzopyran-3-carbonylchloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM286170-5g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 97% | 5g |
$757 | 2021-06-17 | |
| Chemenu | CM286170-1g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 97% | 1g |
$297 | 2022-06-11 | |
| abcr | AB149233-10g |
2H-Chromene-3-carbonyl chloride, 95%; . |
41873-72-7 | 95% | 10g |
€1626.80 | 2025-02-20 | |
| A2B Chem LLC | AF59952-1g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 98% | 1g |
$441.00 | 2024-04-20 | |
| abcr | AB149233-1 g |
2H-Chromene-3-carbonyl chloride; 95% |
41873-72-7 | 1g |
€311.30 | 2023-06-23 | ||
| Chemenu | CM286170-5g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 97% | 5g |
$802 | 2022-06-11 | |
| abcr | AB149233-1g |
2H-Chromene-3-carbonyl chloride, 95%; . |
41873-72-7 | 95% | 1g |
€311.30 | 2025-02-20 | |
| abcr | AB149233-5g |
2H-Chromene-3-carbonyl chloride, 95%; . |
41873-72-7 | 95% | 5g |
€930.60 | 2025-02-20 | |
| A2B Chem LLC | AF59952-5g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 98% | 5g |
$1251.00 | 2024-04-20 |
2H-1-Benzopyran-3-carbonylchloride 関連文献
-
Zhengji Yin,Junli Peng,Zhen Qiao,Yanru Zhang,Ningning Wei New J. Chem. 2022 46 14578
-
Jiajie Luo,Hongyi Zhang,Jialiang Guan,Baoshuai An,Junli Peng,Wei Zhu,Ningning Wei,Yanru Zhang New J. Chem. 2021 45 9561
-
Omobolanle J. Jesumoroti,Faridoon,Dumisani Mnkandhla,Michelle Isaacs,Heinrich C. Hoppe,Rosalyn Klein Med. Chem. Commun. 2019 10 80
41873-72-7 (2H-1-Benzopyran-3-carbonylchloride) 関連製品
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:41873-72-7)2H-1-Benzopyran-3-carbonylchloride

清らかである:99%/99%
はかる:5g/1g
価格 ($):729.0/243.0